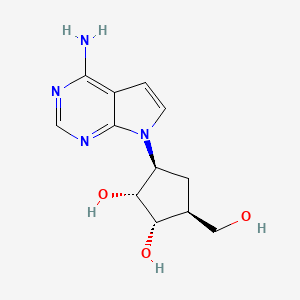
8,8'-Dioxo-6,6'-azopurine
Overview
Description
8,8’-Dioxo-6,6’-azopurine is a chemical compound belonging to the class of oxoazopurines. It is an azopurine derivative with the molecular formula C10H6N10O2 and a molecular weight of 298.22 g/mol
Preparation Methods
The synthesis of 8,8’-Dioxo-6,6’-azopurine involves several steps. One common method starts with adenine, which is reacted under acidic conditions with potassium permanganate in the presence of potassium bromide. Hydrogen peroxide is then added to remove the purple color of the potassium permanganate . This method ensures the formation of the desired compound with high purity.
Chemical Reactions Analysis
8,8’-Dioxo-6,6’-azopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although the specific conditions and products of this reaction are less documented.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,8’-Dioxo-6,6’-azopurine has several applications in scientific research:
Chemistry: It serves as an electron acceptor and is used in studies involving electron transfer reactions.
Biology: Preliminary biological evaluations indicate that it acts as a cholinergic smooth muscle stimulant and an anticurare agent.
Medicine: The compound is an extremely potent inhibitor of xanthine oxidase in vitro, making it a potential candidate for therapeutic applications.
Industry: Its unique chemical properties make it useful in various industrial processes, although specific applications are still under investigation.
Mechanism of Action
The mechanism by which 8,8’-Dioxo-6,6’-azopurine exerts its effects involves its interaction with molecular targets and pathways. As an inhibitor of xanthine oxidase, it interferes with the enzyme’s activity, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can have therapeutic implications, particularly in conditions related to excessive uric acid production.
Comparison with Similar Compounds
8,8’-Dioxo-6,6’-azopurine is unique among oxoazopurines due to its specific chemical structure and properties. Similar compounds include other azopurine derivatives, such as:
6-Mercaptopurine: Used as an immunosuppressant and in cancer treatment.
Azathioprine: An imidazolyl derivative of mercaptopurine, used to prevent renal transplant rejection and treat autoimmune diseases
Compared to these compounds, 8,8’-Dioxo-6,6’-azopurine has distinct properties, particularly its potent inhibition of xanthine oxidase, which sets it apart in terms of potential therapeutic applications.
Properties
IUPAC Name |
6-[(8-oxo-7,9-dihydropurin-6-yl)diazenyl]-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N10O2/c21-9-15-3-5(17-9)11-1-13-7(3)19-20-8-4-6(12-2-14-8)18-10(22)16-4/h1-2H,(H2,11,13,15,17,21)(H2,12,14,16,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOBBOOWPELKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)N=NC3=NC=NC4=C3NC(=O)N4)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-98-9 | |
| Record name | 8,8'-Dioxo-6,6'-azopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC296330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[2-(8-oxo-7,9-dihydropurin-6-yl)hydrazinyl]purin-8-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H2Y7JCS5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





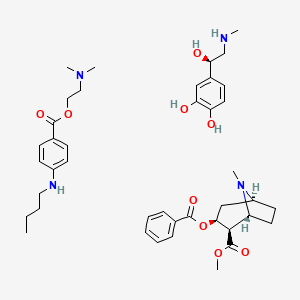

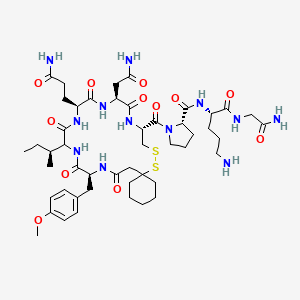
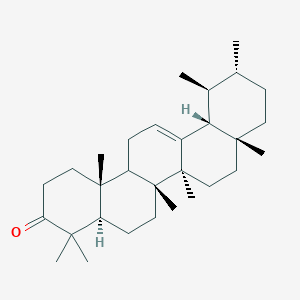
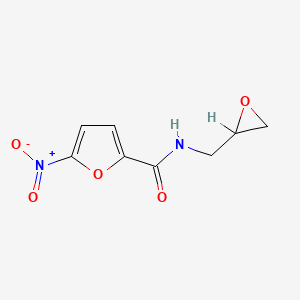
![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)
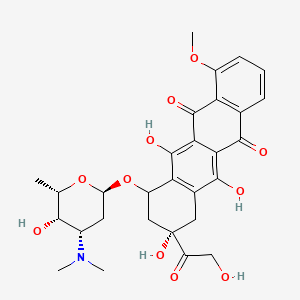
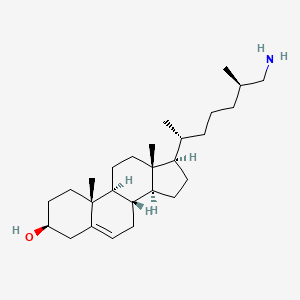

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
